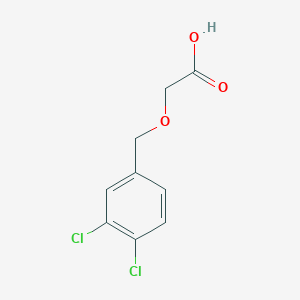

3,4-Dichlorobenzyloxyacetic acid

Descripción general

Descripción

3,4-Dichlorobenzyloxyacetic acid is a chemical compound with the molecular formula C9H8Cl2O3 . It is used in research and not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 3,4-Dichlorobenzyloxyacetic acid involves an initial O-dealkylation at the benzyl carbon of 3,4-DCBAA and proceeding through the glycine conjugation of 3,4-dichlorobenzoic acid . The compound is synthesized in high yield via the carbonylation of 2,4-dichlorobenzyl chloride .

Molecular Structure Analysis

The structure of 3,4-Dichlorobenzyloxyacetic acid involves a benzoic acid chloride bearing two chloro substituents in position to the acyl group . The molecule is essentially planar with the largest deviation from the least-squares plane as defined by all non-hydrogen atoms found at only 0.021 (3) Å for the intracyclic carbon atom in between the acyl and chloro substituents .

Chemical Reactions Analysis

The intercalation of 3,4-Dichlorobenzyloxyacetic acid into zinc-aluminium-layered double hydroxide (LDH) for the formation of a new nanocomposite ZADX was accomplished via anion exchange method .

Physical And Chemical Properties Analysis

Physical properties of 3,4-Dichlorobenzyloxyacetic acid include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of the substance to undergo a specific chemical change .

Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antisickling Agent

3,4-DCBAA has been studied for its potential as an antisickling agent. This application is significant in the treatment of sickle cell disease, where the compound could help prevent the sickling of red blood cells, which is a hallmark of the disease .

Metabolic Studies: Taurine Conjugation

In metabolic research, 3,4-DCBAA is known to undergo extensive metabolism to a taurine conjugate in rats. This is particularly interesting because rats typically utilize glycine for amino acid conjugation reactions. The study of 3,4-DCBAA can provide insight into the enzymatic mechanisms of taurine conjugation, which are not well defined .

Toxicology: Excretion and Metabolite Analysis

The compound’s excretion profile and metabolite analysis in animal models are crucial in toxicology. Understanding how 3,4-DCBAA is metabolized and excreted can inform safety profiles and potential toxicity in humans .

Mecanismo De Acción

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.

Mode of Action

The mode of action of 3,4-Dichlorobenzyloxyacetic acid involves its extensive metabolism to a taurine conjugate in rats . This process begins with an initial O-dealkylation at the benzyl carbon of 3,4-Dichlorobenzyloxyacetic acid .

Biochemical Pathways

The biochemical pathway of 3,4-Dichlorobenzyloxyacetic acid involves the glycine conjugation of 3,4-dichlorobenzoic acid . This pathway is proposed to explain the formation of 3,4-dichlorohippurate and a polar unknown, which is believed to be glycolic acid .

Pharmacokinetics

The pharmacokinetics of 3,4-Dichlorobenzyloxyacetic acid is characterized by its extensive metabolism in rats . Within 5 days after administration, 77.4% of the dose was recovered in the urine and only 3.2% was recovered in the feces . The majority of the radioactive dose was excreted as a taurine conjugate (60.1%), while lesser amounts were excreted as 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, the glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown .

Result of Action

The result of the action of 3,4-Dichlorobenzyloxyacetic acid is the formation of several metabolites, including a taurine conjugate, 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, the glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown . The extensive conjugation of 3,4-Dichlorobenzyloxyacetic acid with taurine is an unprecedented observation in rats, which usually utilize glycine for amino acid conjugation reactions .

Action Environment

The extensive conjugation of 3,4-dichlorobenzyloxyacetic acid with taurine suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the availability of taurine and the specific enzymatic mechanisms of taurine conjugation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZJIYRBTKZIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930360 | |

| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorobenzyloxyacetic acid | |

CAS RN |

13911-20-1, 82513-28-8 | |

| Record name | (3,4-Dichlorophenyl)methoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is 3,4-Dichlorobenzyloxyacetic acid metabolized in rats?

A1: Research indicates that 3,4-Dichlorobenzyloxyacetic acid undergoes extensive metabolism in rats following administration. [] The primary metabolic pathway involves conjugation with taurine, resulting in the excretion of a taurine conjugate as the major metabolite in urine (approximately 60% of the administered dose). [] This is unusual, as glycine conjugation is more common in rats. [] Other identified metabolites include 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, a glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown suggested to be glycolic acid. [] The formation of 3,4-dichlorohippurate and the unknown metabolite likely involves an initial O-dealkylation at the benzyl carbon of 3,4-Dichlorobenzyloxyacetic acid, followed by glycine conjugation of 3,4-dichlorobenzoic acid. []

Q2: What is the significance of the taurine conjugation observed in the metabolism of 3,4-Dichlorobenzyloxyacetic acid?

A2: The extensive taurine conjugation of 3,4-Dichlorobenzyloxyacetic acid in rats is a significant finding. [] It deviates from the typical glycine conjugation pathway usually observed in rats, raising questions about the specific enzymes and mechanisms involved in taurine conjugation. [] Further investigation into the metabolism of 3,4-Dichlorobenzyloxyacetic acid could provide valuable insights into taurine conjugation pathways, which are not fully understood. [] This knowledge could have implications for understanding drug metabolism and developing new therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)